![molecular formula C18H23NO2 B4927750 (2,4-dimethoxy-3-methylbenzyl)(2-phenylethyl)amine CAS No. 355382-28-4](/img/structure/B4927750.png)
(2,4-dimethoxy-3-methylbenzyl)(2-phenylethyl)amine
Overview
Description
(2,4-dimethoxy-3-methylbenzyl)(2-phenylethyl)amine, also known as NBOMe-2C-D, is a synthetic psychedelic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the family of N-methoxybenzyl derivatives, which are structurally similar to the phenethylamine class of compounds. In
Mechanism of Action
The exact mechanism of action of (2,4-dimethoxy-3-methylbenzyl)(2-phenylethyl)amine is not fully understood, but it is believed to act as a partial agonist of the serotonin 2A receptor (5-HT2A). This receptor is known to play a crucial role in regulating mood, cognition, and perception. By modulating the activity of this receptor, (2,4-dimethoxy-3-methylbenzyl)(2-phenylethyl)amine may be able to induce changes in brain function that lead to its therapeutic effects.
Biochemical and Physiological Effects:
(2,4-dimethoxy-3-methylbenzyl)(2-phenylethyl)amine has been shown to increase levels of brain-derived neurotrophic factor (BDNF), a protein that plays a critical role in promoting the growth and survival of neurons. This effect may contribute to the compound's antidepressant and anxiolytic effects. (2,4-dimethoxy-3-methylbenzyl)(2-phenylethyl)amine has also been found to reduce inflammation in the brain, which may be beneficial in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Advantages and Limitations for Lab Experiments
One of the main advantages of (2,4-dimethoxy-3-methylbenzyl)(2-phenylethyl)amine is its relatively simple synthesis method, which makes it easily accessible for laboratory experiments. Additionally, its potential therapeutic applications make it an attractive candidate for further research. However, there are also some limitations to using (2,4-dimethoxy-3-methylbenzyl)(2-phenylethyl)amine in laboratory experiments. For example, its effects on humans are not well understood, and there is a lack of clinical data on its safety and efficacy.
Future Directions
There are several future directions for research on (2,4-dimethoxy-3-methylbenzyl)(2-phenylethyl)amine. One potential avenue is to investigate its effects on various neurological and psychiatric disorders in humans. Additionally, further studies are needed to elucidate the compound's mechanism of action and to explore its potential as a therapeutic agent for cognitive impairments. Finally, research on the safety and toxicity of (2,4-dimethoxy-3-methylbenzyl)(2-phenylethyl)amine is needed to determine its potential for clinical use.
Synthesis Methods
The synthesis of (2,4-dimethoxy-3-methylbenzyl)(2-phenylethyl)amine involves the condensation of 2,4-dimethoxy-3-methylbenzaldehyde and 2-phenylethylamine in the presence of a reducing agent such as sodium borohydride. The resulting product is then purified using chromatography techniques to obtain a pure form of the compound. The synthesis of (2,4-dimethoxy-3-methylbenzyl)(2-phenylethyl)amine is relatively simple and can be performed using standard laboratory equipment.
Scientific Research Applications
(2,4-dimethoxy-3-methylbenzyl)(2-phenylethyl)amine has shown promising results in preclinical studies as a potential therapeutic agent for various psychiatric and neurological disorders. It has been found to exhibit antidepressant, anxiolytic, and anti-inflammatory effects in animal models. Additionally, (2,4-dimethoxy-3-methylbenzyl)(2-phenylethyl)amine has been shown to enhance cognitive function and improve memory retention in rodents. These findings suggest that (2,4-dimethoxy-3-methylbenzyl)(2-phenylethyl)amine could be a potential candidate for the treatment of depression, anxiety, and cognitive impairments.
properties
IUPAC Name |
N-[(2,4-dimethoxy-3-methylphenyl)methyl]-2-phenylethanamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO2/c1-14-17(20-2)10-9-16(18(14)21-3)13-19-12-11-15-7-5-4-6-8-15/h4-10,19H,11-13H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSVVKIYZLQFIKL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1OC)CNCCC2=CC=CC=C2)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801198008 | |
Record name | N-[(2,4-Dimethoxy-3-methylphenyl)methyl]benzeneethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801198008 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2,4-Dimethoxy-3-methylphenyl)methyl]benzeneethanamine | |
CAS RN |
355382-28-4 | |
Record name | N-[(2,4-Dimethoxy-3-methylphenyl)methyl]benzeneethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=355382-28-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-[(2,4-Dimethoxy-3-methylphenyl)methyl]benzeneethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801198008 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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